Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate is a synthetic compound that belongs to the family of carboxylate esters. It has gained significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate typically involves the reaction of 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and its esters share structural similarities.
Indole Derivatives: Indole-3-acetic acid and its derivatives are also structurally related and have diverse biological activities
Uniqueness
Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate stands out due to its unique combination of a benzofuran core with a pentyloxybenzamido group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 3-[(4-pentoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-3-5-8-15-28-17-13-11-16(12-14-17)22(25)24-20-18-9-6-7-10-19(18)29-21(20)23(26)27-4-2/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSXLNLBCSIRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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